molecular formula C11H13ClN2O4 B1398847 Diethyl 2-(2-chloropyrimidin-4-yl)malonate CAS No. 879403-14-2

Diethyl 2-(2-chloropyrimidin-4-yl)malonate

Cat. No.: B1398847
CAS No.: 879403-14-2
M. Wt: 272.68 g/mol
InChI Key: ZXEOXAINQLLLAK-UHFFFAOYSA-N
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Description

Diethyl 2-(2-chloropyrimidin-4-yl)malonate is a chemical compound with the molecular formula C11H13ClN2O4 and a molecular weight of 272.68 g/mol . It is a derivative of malonic acid and pyrimidine, featuring a chlorinated pyrimidine ring. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-chloropyrimidin-4-yl)malonate typically involves the reaction of diethyl malonate with 2-chloropyrimidine under basic conditions. One common method includes the use of sodium ethanolate in ethanol, followed by refluxing for 2.5 hours . Another method involves the use of water and lithium chloride in dimethyl sulfoxide at 100°C for 5 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-chloropyrimidin-4-yl)malonate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce malonic acid derivatives.

Scientific Research Applications

Diethyl 2-(2-chloropyrimidin-4-yl)malonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl 2-(2-chloropyrimidin-4-yl)malonate largely depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(2-fluoropyrimidin-4-yl)malonate
  • Diethyl 2-(2-bromopyrimidin-4-yl)malonate
  • Diethyl 2-(2-iodopyrimidin-4-yl)malonate

Uniqueness

Diethyl 2-(2-chloropyrimidin-4-yl)malonate is unique due to the presence of the chlorine atom on the pyrimidine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly those requiring specific substitution patterns on the pyrimidine ring.

Properties

IUPAC Name

diethyl 2-(2-chloropyrimidin-4-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-3-17-9(15)8(10(16)18-4-2)7-5-6-13-11(12)14-7/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEOXAINQLLLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC(=NC=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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